4-hydroxy-4-methylcyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-4-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(11)4-2-6(3-5-8)7(9)10/h6,11H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCRINBXSYWWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228557 | |
| Record name | trans-4-Hydroxy-4-methylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-28-0 | |
| Record name | trans-4-Hydroxy-4-methylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of 4-methylcyclohexanol: One common method involves the oxidation of 4-methylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis of 4-methylcyclohexanone oxime: Another method involves the hydrolysis of 4-methylcyclohexanone oxime in the presence of an acid catalyst.
Industrial Production Methods
Industrial production often employs high-pressure catalytic reactions involving 4-methylcyclohexanol and carbon monoxide. The reaction is facilitated by catalysts such as copper oxide under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Pharmaceutical Development
4-Hydroxy-4-methylcyclohexane-1-carboxylic acid has been explored as a precursor for synthesizing bioactive compounds. Its derivatives have shown promise in the development of multi-target agents with antioxidant and lipoxygenase (LOX) inhibitory activities. For instance, certain carboxamide derivatives synthesized from this compound exhibited significant LOX inhibition with IC₅₀ values around 10 μM, indicating potential use in anti-inflammatory therapies .
Antioxidant Activity
Research has demonstrated that derivatives of 4-hydroxy-4-methylcyclohexane-1-carboxylic acid possess notable antioxidant properties. In vitro assays showed that these compounds could effectively scavenge free radicals and inhibit lipid peroxidation, making them candidates for applications in food preservation and nutraceuticals .
Material Science
The compound's unique structure allows it to be used as a building block in polymer chemistry. Its hydroxyl and carboxylic acid functionalities enable the formation of polyesters and other copolymers, which can be utilized in biodegradable materials and coatings .
Case Study 1: Synthesis of Antioxidant Agents
A study focused on synthesizing new derivatives from 4-hydroxy-4-methylcyclohexane-1-carboxylic acid revealed that certain modifications enhanced antioxidant activity significantly. For example, hybrid compounds combining this acid with quinolinone structures showed improved inhibition of lipid peroxidation compared to traditional antioxidants like Trolox .
Case Study 2: Lipoxygenase Inhibition
Another significant application is in the field of anti-inflammatory drug development. Compounds derived from 4-hydroxy-4-methylcyclohexane-1-carboxylic acid were tested for their ability to inhibit lipoxygenase enzymes, which are implicated in various inflammatory diseases. The most effective derivatives demonstrated IC₅₀ values comparable to established anti-inflammatory drugs .
Data Table: Summary of Biological Activities
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing metabolic processes . The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Hydroxy-4-methylcyclohexane-1-carboxylic acid
- CAS No.: 90113-41-0
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.197 g/mol
- Synthesis : This compound is synthesized with 99% purity, and 14 peer-reviewed articles detail its synthetic routes, including hydroxylation and methylation of cyclohexane precursors .
Structural Features :
The molecule contains a hydroxyl (-OH) and a methyl (-CH₃) group at the 4-position of the cyclohexane ring, adjacent to the carboxylic acid (-COOH) at position 1. This combination of functional groups confers unique physicochemical properties, such as intermediate polarity and stereochemical complexity.
Structural and Functional Group Variations
(a) 4-Hydroxycyclohexane-1-Carboxylic Acid
- CAS No.: 17419-81-7
- Formula : C₇H₁₂O₃
- Molecular Weight : 144.170 g/mol
- Key Difference : Lacks the methyl group at position 3.
- Properties :
(b) 4-Methylcyclohexanecarboxylic Acid
- CAS No.: 4331-54-8 (cis-/trans- mixture)
- Formula : C₈H₁₄O₂
- Molecular Weight : 158.20 g/mol
- Key Difference : Replaces the hydroxyl group with a hydrogen atom.
- Properties :
(c) 4-Methoxy-1-Methylcyclohexane-1-Carboxylic Acid
- CID : 59419718
- Formula : C₉H₁₆O₃
- Molecular Weight : 172.22 g/mol
- Key Difference : Methoxy (-OCH₃) replaces the hydroxyl group.
- Properties :
Physicochemical Properties
Acidity and Solubility :
- The target compound’s pKa is influenced by both the electron-withdrawing carboxylic acid and the electron-donating hydroxyl group. Similar cis-4-hydroxycyclohexane-1-carboxylic acid analogs exhibit pKa values of ~4.8 .
- Solubility : The hydroxyl group increases water solubility (estimated ~50 mg/mL) compared to 4-methylcyclohexanecarboxylic acid (~20 mg/mL) .
Stereochemical Considerations :
- The trans-4-hydroxy-4-methyl isomer is more thermodynamically stable than the cis form due to reduced steric strain. This contrasts with 4-hydroxycyclohexane-1-carboxylic acid, where cis/trans isomers have nearly identical pKa values .
Data Table: Comparative Analysis
Biological Activity
4-Hydroxy-4-methylcyclohexane-1-carboxylic acid, also known as HMC, is an organic compound with the molecular formula C8H14O3. It has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article delves into the biological activity of HMC, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of 4-hydroxy-4-methylcyclohexane-1-carboxylic acid features a cyclohexane ring with a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached. This unique arrangement influences its chemical behavior and interactions with biological systems.
Biological Activities
Research has indicated that HMC exhibits several biological activities, particularly:
- Anti-inflammatory Effects : HMC has been studied for its potential to reduce inflammation. Its structural characteristics allow it to interact with various inflammatory pathways, making it a candidate for drug formulations targeting inflammatory disorders.
- Metabolic Modulation : The compound is also being explored for its role in modulating metabolic pathways. Studies suggest that HMC may influence metabolic processes, potentially aiding in the treatment of metabolic disorders.
Interaction Studies
Understanding how HMC interacts with biological systems is crucial for its application in pharmaceuticals. Interaction studies often focus on:
- Enzyme Inhibition : HMC may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic rates and reduced inflammation.
- Receptor Binding : The compound's ability to bind to receptors involved in inflammation and metabolism suggests potential therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of HMC:
- Metabolic Disorders : A study involving children with suspected metabolic disorders identified HMC as a compound present in their urine samples. This finding led researchers to investigate its potential dietary sources and metabolic implications .
- Inflammatory Response : In vitro studies demonstrated that HMC could significantly reduce markers of inflammation in cell cultures exposed to inflammatory stimuli, suggesting its utility as an anti-inflammatory agent.
Comparative Analysis
To understand the uniqueness of HMC, it is useful to compare it with similar compounds. The following table summarizes key structural features and potential activities of related compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 4-Hydroxy-4-methylcyclohexane-1-carboxylic acid | C8H14O3 | Hydroxyl and carboxylic acid groups | Anti-inflammatory, metabolic modulation |
| 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid | C8H14O3 | Different hydroxyl positioning | Unknown |
| Trans-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid | C8H14O3 | Different stereochemistry | Potentially different activity |
| (1R,4R)-4-Hydroxy-1-methylcyclohexane-1-carboxylic acid | C8H14O3 | Stereoisomer that may exhibit different activity | Unknown |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity.
Synthesis and Applications
The synthesis of HMC can be achieved through various chemical reactions, which are essential for producing derivatives with enhanced properties. The applications of HMC are broadening within pharmaceuticals due to its promising biological activities.
Q & A
What are the recommended synthetic routes for 4-hydroxy-4-methylcyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of 4-hydroxy-4-methylcyclohexane-1-carboxylic acid can be approached via cyclohexane derivatives. A plausible route involves hydroxylation of 4-methylcyclohexanecarboxylic acid using oxidizing agents like KMnO₄ under acidic conditions. Reaction parameters such as temperature (e.g., 80–100°C) and solvent polarity (e.g., water or acetic acid) significantly affect regioselectivity and byproduct formation . For example, high temperatures may promote over-oxidation, reducing yield. Catalytic methods using transition metals (e.g., Ru or Fe complexes) could enhance efficiency but require rigorous control of pH and oxygen levels.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
